Macrolactamization Yield: MNBA+DMAPO vs. HATU & PyBOP
In the synthesis of a 16-membered depsipeptidic macrolactam core of FE399, the combination of MNBA (1.3 equiv) and a catalytic amount of DMAPO (0.2 equiv) with triethylamine (2.6 equiv) at 40°C for 12 hours provided a 71% isolated yield of the cyclized product [1]. Under identical substrate and stoichiometric conditions (1.3 equiv reagent, 12 h, 40°C), the commonly used coupling reagents HATU and PyBOP yielded only 50% and 36%, respectively [1].
| Evidence Dimension | Isolated yield of 16-membered macrolactam |
|---|---|
| Target Compound Data | 71% |
| Comparator Or Baseline | HATU: 50%; PyBOP: 36% |
| Quantified Difference | MNBA provides a 1.4-fold yield increase over HATU and a 2.0-fold increase over PyBOP |
| Conditions | Reagents: 1.3 equiv; DMAPO (0.2 equiv) or iPr2NEt (2.6 equiv); 40°C; 12 h; substrate: seco-acid precursor to FE399 macrolactam |
Why This Matters
For procurement decisions in macrolactam-based drug discovery or natural product synthesis, MNBA's superior yield directly translates to higher throughput, reduced material waste, and lower cost per successful cyclization compared to premium-priced aminium/uronium reagents.
- [1] Tonoi, T. et al. 4-(Dimethylamino)pyridine N-Oxide-Catalyzed Macrolactamization Using 2-Methyl-6-nitrobenzoic Anhydride in the Synthesis of the Depsipeptidic Analogue of FE399. ACS Omega 2021, 6 (5), 3571–3577. View Source
